molecular formula C22H27N2O6P B11415638 Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11415638
M. Wt: 446.4 g/mol
InChI Key: SLWVZZJYYRVJMT-UHFFFAOYSA-N
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Description

DIETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is bonded to an organic moiety This compound is notable for its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where a methoxyphenyl halide reacts with an amine.

    Phosphonate Ester Formation: The final step involves the esterification of phosphonic acid with diethyl alcohol under acidic conditions to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

DIETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

DIETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of corrosion inhibitors, flame retardants, and other industrial applications.

Mechanism of Action

The mechanism of action of DIETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxazole ring and methoxyphenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL [2-(2-FURYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Similar structure but with a furan ring instead of a methoxyphenyl group.

    DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

DIETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N2O6P

Molecular Weight

446.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O6P/c1-5-28-31(25,29-6-2)22-21(23-15-16-7-11-18(26-3)12-8-16)30-20(24-22)17-9-13-19(27-4)14-10-17/h7-14,23H,5-6,15H2,1-4H3

InChI Key

SLWVZZJYYRVJMT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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